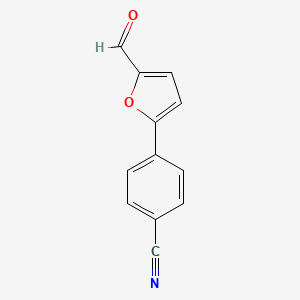

4-(5-Formylfuran-2-yl)benzonitrile

描述

Contextualization within Furan (B31954) and Benzonitrile (B105546) Chemistry

4-(5-Formylfuran-2-yl)benzonitrile is a bifunctional molecule that belongs to the class of heterocyclic compounds, specifically as a derivative of furan. bldpharm.com The furan ring is a five-membered aromatic heterocycle containing one oxygen atom. wisdomlib.orgijabbr.com This structural motif is a cornerstone in medicinal chemistry, found in numerous natural products and synthetic pharmaceuticals. researchgate.netnih.gov The oxygen atom in the furan ring influences its electronic properties and reactivity, making it a valuable building block in the synthesis of more complex molecules. researchgate.netutripoli.edu.ly Furan and its derivatives are known to exhibit a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. wisdomlib.orgutripoli.edu.lyzenodo.org

The benzonitrile portion of the molecule consists of a benzene (B151609) ring substituted with a nitrile group (–C≡N). bldpharm.com Nitriles are a class of organic compounds characterized by this cyano functional group. ebsco.com The nitrile group is strongly electron-withdrawing, which significantly impacts the electronic nature of the attached phenyl ring. Benzonitrile and its derivatives are pivotal intermediates in the synthesis of various pharmaceuticals, agrochemicals, and dyes.

The direct linkage of the furan ring to the benzonitrile group in this compound creates a conjugated system that can lead to interesting photophysical and electronic properties, making such compounds subjects of investigation in materials science as well as medicinal chemistry.

Significance of the Formyl and Nitrile Functionalities in Organic Synthesis and Medicinal Chemistry

The two functional groups present in this compound, the formyl group (an aldehyde, -CHO) and the nitrile group (-C≡N), are of immense importance in synthetic chemistry.

The formyl group is a versatile functional group that serves as a key precursor for a multitude of chemical transformations. It can be readily oxidized to a carboxylic acid, reduced to an alcohol, or converted into various other functional groups through reactions like Wittig olefination, aldol (B89426) condensation, and reductive amination. The direct introduction of a formyl group onto an aromatic ring, known as formylation, is a powerful strategy in organic synthesis for building molecular complexity. orgsyn.org

The nitrile group is considered a "masked" carboxylic acid, as it can be hydrolyzed to form a carboxylic acid or an amide. ebsco.com It can also be reduced to a primary amine. wikipedia.org The carbon atom of the nitrile group is electrophilic and susceptible to nucleophilic attack, while the nitrogen atom possesses a lone pair of electrons, allowing it to act as a nucleophile or coordinate to metal centers. nih.gov This dual reactivity makes the nitrile group a valuable tool in constructing carbo- and heterocyclic rings. wikipedia.orgnih.gov In medicinal chemistry, the nitrile group can act as a hydrogen bond acceptor and is often used as a bioisostere for other functional groups like ketones or halogens to modulate the pharmacological properties of a molecule.

The presence of both a formyl and a nitrile group on the same molecular scaffold offers multiple reaction sites for further chemical modification, allowing for the generation of diverse libraries of compounds for biological screening.

Table 1: Reactivity of Formyl and Nitrile Groups

| Functional Group | Key Reactions | Synthetic Utility |

|---|---|---|

| Formyl (-CHO) | Oxidation, Reduction, Wittig Reaction, Aldol Condensation, Reductive Amination | Precursor for carboxylic acids, alcohols, alkenes, β-hydroxy carbonyls, and amines. orgsyn.org |

| Nitrile (-C≡N) | Hydrolysis, Reduction, Cycloaddition, Nucleophilic Addition | Precursor for carboxylic acids, amides, and amines; used in the formation of heterocyclic rings. ebsco.comwikipedia.orgnih.gov |

Overview of Research Trajectories for Related Heterocyclic Systems

The structural framework of this compound is part of a larger family of heterocyclic compounds that are actively being investigated. Research into furan-containing compounds continues to be a vibrant area, with a focus on discovering new therapeutic agents. wisdomlib.orgnih.gov Scientists are exploring novel synthetic methods to access functionalized furan derivatives and are evaluating their potential against a range of diseases, including microbial infections and cancer. utripoli.edu.lyzenodo.org

A significant research trajectory involves the synthesis of fused heterocyclic systems, such as benzofurans, which are formed by the fusion of a benzene ring and a furan ring. nih.govmdpi.com These compounds are prevalent in nature and are known to possess a broad spectrum of biological activities. mdpi.com The development of catalytic strategies for the efficient synthesis of benzofuran (B130515) derivatives is a major focus, as it opens up avenues for creating new drug candidates. nih.gov

Furthermore, the study of heterocyclic systems containing nitrogen, such as pyrrole, imidazole, and pyridine, remains a cornerstone of medicinal chemistry. slideshare.netijpsr.com The incorporation of different heteroatoms and functional groups allows for the fine-tuning of a molecule's properties to achieve desired biological effects. Collaborative efforts between synthetic chemists, pharmacologists, and computational scientists are accelerating the pace of discovery in the field of heterocyclic chemistry, leading to the development of new and improved therapeutic agents. nih.gov

Table 2: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Furan |

| Benzonitrile |

| Benzofuran |

| Pyrrole |

| Imidazole |

Structure

3D Structure

属性

IUPAC Name |

4-(5-formylfuran-2-yl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7NO2/c13-7-9-1-3-10(4-2-9)12-6-5-11(8-14)15-12/h1-6,8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWGLKBAOUBWFNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)C2=CC=C(O2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40408127 | |

| Record name | 4-(5-formylfuran-2-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40408127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52130-32-2 | |

| Record name | 4-(5-formylfuran-2-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40408127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 5 Formylfuran 2 Yl Benzonitrile and Analogues

Established Synthetic Routes to the Core Structure

The formation of the bond between the furan (B31954) and benzonitrile (B105546) rings is the key step in synthesizing 4-(5-formylfuran-2-yl)benzonitrile. Palladium-catalyzed cross-coupling reactions are the most prevalent and effective methods for this transformation.

Suzuki Cross-Coupling Reactions for Furan-Benzonitrile Linkage

The Suzuki-Miyaura coupling is a versatile and widely used method for forming carbon-carbon bonds. libretexts.org It typically involves the reaction of an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base. libretexts.org This reaction is favored for its mild conditions and tolerance of a wide range of functional groups.

One specific application of the Suzuki coupling for synthesizing the target molecule involves the reaction of 4-bromobenzonitrile (B114466) with potassium 5-formylfuran-2-yltrifluoroborate. nih.gov In a documented procedure, this reaction was carried out using palladium(II) acetate (B1210297) as the catalyst and RuPhos as the ligand. However, this particular coupling only yielded the desired product, this compound, in a modest 39% yield after being heated for 48 hours. nih.govamazonaws.com This suggests that while feasible, this specific set of reactants may not be the most efficient route.

Table 1: Suzuki Coupling of Potassium 5-formylfuran-2-yltrifluoroborate with 4-bromobenzonitrile nih.govamazonaws.com

| Entry | Aryl Halide | Boron Reagent | Catalyst / Ligand | Yield (%) |

| 1 | 4-bromobenzonitrile | Potassium 5-formylfuran-2-yltrifluoroborate | Pd(OAc)₂ / RuPhos | 39 |

Reaction conditions: 0.25 mmol of aryl halide, 0.26 mmol of furan-2-yltrifluoroborate, heated for 48 h.

Stille Cross-Coupling for 2-Cyanoaryl-5-formyl Furans

The Stille coupling offers another pathway for forming C-C bonds, in this case between an organotin compound and an organic halide. While the high toxicity of organotin reagents is a significant drawback, the reaction mechanism and scope are similar to the Suzuki coupling. libretexts.org This method could theoretically be applied to the synthesis of this compound by reacting an organostannane derivative of either the furan or the benzonitrile moiety with a corresponding halide partner.

Meerwein Arylation Method for Related Formylfuran-Benzoic Acid Structures

The Meerwein arylation involves the addition of an aryl diazonium salt to an electron-poor alkene, often catalyzed by a copper salt. researchgate.netwikipedia.org This reaction results in an alkylated arene compound. wikipedia.org While not a direct synthesis of the title compound, this method has been used to synthesize related 5-arylfuran-2-carbaldehydes. researchgate.netdntb.gov.ua For example, anilines can be converted to their corresponding diazonium salts, which are then coupled in situ with furan-2-carboxaldehyde to yield 5-arylfuran-2-carbaldehydes. researchgate.net This suggests a potential, albeit indirect, route where a precursor to the benzonitrile is used.

Oxidative Coupling Approaches in Related Systems

Oxidative coupling reactions provide another avenue for the formation of C-C bonds between aromatic rings. nih.gov These reactions typically proceed through radical cation or arenium cation intermediates. While specific examples for the direct synthesis of this compound using this method are not detailed, the general principle of coupling two aromatic systems through oxidation is a recognized synthetic strategy. For instance, iron(III) chloride is a common reagent used to mediate such couplings. nih.gov

Synthesis of Precursors and Key Intermediates

The assembly of complex molecules like this compound and its derivatives relies on the efficient preparation of crucial building blocks. These precursors provide the necessary scaffolds for further chemical modifications.

Preparation of Potassium 5-Formylfuran-2-yltrifluoroborate

While a direct and specific synthesis for potassium 5-formylfuran-2-yltrifluoroborate is not widely documented in readily available literature, its preparation can be inferred from standard methods used for creating potassium acyltrifluoroborates from formyl-substituted heterocycles. Generally, the synthesis would likely involve the reaction of a suitable organometallic furan species with a borate (B1201080) source. A plausible route could start with 5-bromo-2-furaldehyde (B32451), which would first be converted into an organolithium or Grignard reagent. This intermediate would then be reacted with a trialkyl borate, such as trimethyl borate, followed by hydrolysis to yield the corresponding boronic acid. Subsequent treatment with potassium hydrogen fluoride (B91410) (KHF2) would then furnish the desired potassium 5-formylfuran-2-yltrifluoroborate. This sequence is a common and effective method for the synthesis of organotrifluoroborates.

Preparation of 4-Arylamino-6-iodoquinazolines as Intermediates for Derivatives

The synthesis of 4-arylamino-6-iodoquinazolines serves as a critical step in the development of certain classes of kinase inhibitors. These intermediates are typically prepared through a multi-step sequence starting from an appropriately substituted anthranilic acid. For instance, the synthesis could commence with 2-amino-5-iodobenzoic acid, which is first cyclized with formamide (B127407) or a similar reagent to produce 6-iodoquinazolin-4(3H)-one. The next step involves the chlorination of the 4-oxo group, commonly achieved using reagents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃), to yield 4-chloro-6-iodoquinazoline. The final step is a nucleophilic aromatic substitution reaction where the 4-chloro substituent is displaced by a variety of anilines (arylamines) to afford the target 4-arylamino-6-iodoquinazolines. This substitution is often catalyzed by an acid and can be performed in a suitable solvent like isopropanol. The specific aniline (B41778) used will determine the nature of the aryl group at the 4-position, allowing for the creation of a diverse library of derivatives. masterorganicchemistry.com

Synthesis of 5-bromo-2-furaldehyde for SHP2 inhibitor synthesis

5-Bromo-2-furaldehyde is a key intermediate in the synthesis of various biologically active compounds, including SHP2 inhibitors. A common method for its preparation involves the bromination of 2-furaldehyde. Traditional methods often utilize molecular bromine, which can lead to issues with regioselectivity and handling. researchgate.net More modern and efficient approaches employ alternative brominating agents. One such method uses 1-butyl-3-methylimidazolium tribromide ([bmim]Br₃) as both the brominating agent and the solvent. researchgate.netwikipedia.org In a typical procedure, freshly distilled 2-furaldehyde is added dropwise to [bmim]Br₃ and the mixture is stirred at a controlled temperature, for instance, 40°C for a few hours. researchgate.net This method offers high selectivity for the monobromination at the 5-position of the furan ring and provides the product in good yield after a simple work-up. researchgate.net

Table 1: Reaction Conditions for the Synthesis of 5-bromo-2-furaldehyde

| Brominating Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|

| [bmim]Br₃ | None (Solvent-free) | 40 | 3 | 88.1 | researchgate.net |

| [bmim]Br₃ | None (Solvent-free) | 70 | 6 | 84.2 | wikipedia.org |

| Bromine/AlCl₃ | Dichloromethane | - | - | - | researchgate.net |

Derivatization Strategies for Structural Modification

The core structure of this compound offers reactive handles that can be exploited for further structural modifications. The formyl and nitrile groups are particularly amenable to a range of chemical transformations, allowing for the introduction of diverse functionalities.

Reductive Amination for Amine-Containing Derivatives

The formyl group of this compound is a prime site for reductive amination, a powerful reaction for the formation of C-N bonds. This two-step, one-pot process involves the initial reaction of the aldehyde with a primary or secondary amine to form an intermediate imine or iminium ion, which is then reduced in situ to the corresponding amine. A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly common due to their selectivity for reducing the protonated imine over the starting aldehyde. masterorganicchemistry.com The reaction is typically carried out under weakly acidic conditions to facilitate imine formation. wikipedia.org This strategy allows for the introduction of a wide array of amine-containing side chains, which can be crucial for modulating the pharmacological properties of the molecule. For example, reductive amination of aromatic aldehydes with various primary amines has been successfully achieved using nickel boride, generated in situ, as the reducing agent. rsc.org Similarly, cobalt-based composites have been shown to be effective catalysts for the reductive amination of aromatic aldehydes. mdpi.com

Table 2: Conditions for Reductive Amination of Aromatic Aldehydes

| Aldehyde | Amine | Reducing Agent/Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| p-methoxybenzaldehyde | n-butylamine | Co-containing composite/H₂ | - | 100 | 72-96 | mdpi.com |

| p-chlorobenzaldehyde | n-butylamine | Co-containing composite/H₂ | - | 100 | 60-89 | mdpi.com |

| Aromatic aldehydes | Primary amines | Nickel boride | - | - | - | rsc.org |

Azide (B81097) Cycloaddition for Tetrazole Derivatives

The benzonitrile moiety of this compound can be transformed into a 5-substituted 1H-tetrazole ring through a [3+2] cycloaddition reaction with an azide source, typically sodium azide (NaN₃). nih.govacs.org Tetrazoles are often used as bioisosteric replacements for carboxylic acids in medicinal chemistry. The reaction is often catalyzed by Lewis acids or transition metal complexes to overcome the activation barrier. nih.govacs.org For instance, cobalt(II) and copper(II) complexes have been shown to efficiently catalyze the cycloaddition of sodium azide to organonitriles. nih.gov The reaction mechanism generally involves the coordination of the nitrile to the metal center, which activates it towards nucleophilic attack by the azide. nih.govacs.org The resulting intermediate then undergoes cyclization to form the tetrazole ring. This transformation provides a route to a distinct class of derivatives with potentially altered physicochemical and biological properties. nih.govacs.org

Table 3: Catalysts for Azide-Nitrile Cycloaddition

| Nitrile Substrate | Azide Source | Catalyst | Solvent | Temperature (°C) | Reference |

|---|---|---|---|---|---|

| Benzonitrile | Sodium Azide | Cobalt(II) complex | Various | 110 | nih.gov |

| Organonitriles | Sodium Azide | Cu(II)-Schiff base complex | - | - | nih.gov |

| Benzonitrile | Sodium Azide | Zinc(II) complexes | - | - | nih.gov |

Functionalization at the Furan Ring via C-H Bond Activation

Direct C-H bond activation has emerged as a powerful and atom-economical tool for the functionalization of heterocyclic cores, bypassing the need for pre-functionalized starting materials. For furan derivatives, this approach allows for the direct introduction of new carbon-carbon and carbon-heteroatom bonds at specific positions on the furan ring.

Rhodium-Catalyzed C-H Activation:

Rhodium catalysts have proven to be particularly effective for the C-H functionalization of furans. mdpi.comacs.orgucl.ac.ukrsc.org While specific examples detailing the C-H activation of this compound are not prevalent in the literature, the extensive research on related 2-formylfurans and other furan derivatives provides a strong basis for predicting its reactivity. For instance, rhodium(III) catalysts, often in combination with a silver salt co-catalyst, can facilitate the coupling of furans with various partners like alkenes and alkynes. mdpi.com The aldehyde group in the target molecule can act as a directing group, guiding the catalyst to activate the C-H bond at the C3 or C4 position of the furan ring. However, the inherent electronic properties of the furan ring often favor functionalization at the C5 position. Given that the C5 position is already substituted in the title compound, C-H activation would likely be directed to the less sterically hindered C3 or C4 positions.

A plausible reaction would involve the rhodium-catalyzed coupling of this compound with an alkyne to generate a more complex, substituted furan. The reaction would likely proceed through a rhodacycle intermediate, followed by insertion of the alkyne and reductive elimination to afford the final product.

Palladium-Catalyzed C-H Activation:

Palladium catalysis is another cornerstone of modern C-H activation chemistry. mdpi.com The direct arylation of 2-furaldehyde with aryl halides has been successfully demonstrated, yielding 5-aryl-2-formylfuran derivatives. mdpi.com This methodology could be adapted to functionalize the furan ring of a suitable precursor to this compound. For the target molecule itself, palladium-catalyzed C-H alkenylation at the C3 or C4 position is a feasible transformation, expanding the structural diversity of accessible analogs. nih.gov

The following table summarizes representative C-H activation reactions on furan rings, providing a model for the potential functionalization of this compound.

| Catalyst System | Coupling Partner | Furan Substrate | Product | Yield (%) | Reference |

| [RhCp*Cl₂]₂/AgSbF₆ | Internal Alkyne | 2-Acylfuran | 2-Acyl-3,4-dialkylfuran | Good | mdpi.com |

| Pd(OAc)₂/PCy₃ | Aryl Bromide | 2-Furaldehyde | 5-Aryl-2-furaldehyde | 70-90 | mdpi.com |

| Pd(OAc)₂/Ag₂CO₃ | Acrylate | 2-Substituted Furan | 2-Substituted-5-alkenylfuran | Moderate | nih.gov |

Incorporation into Polycyclic and Condensed Heterocyclic Systems

The aldehyde functionality of this compound serves as a versatile handle for the construction of more complex, fused heterocyclic systems. Such structures are of great interest in drug discovery and materials science due to their rigid frameworks and extended π-systems.

Intramolecular Cyclization Strategies:

One powerful approach to building polycyclic systems is through intramolecular cyclization reactions. For instance, a derivative of this compound, where a suitable nucleophilic group is tethered to the benzonitrile ring, could undergo an intramolecular Friedel-Crafts-type reaction. rsc.org Acid-catalyzed cyclization could lead to the formation of a new ring fused to the furan or the benzene (B151609) ring.

Another possibility involves the intramolecular cyclization of 5-substituted furanylamides. nih.gov By converting the benzonitrile group to an amide or a related functional group, subsequent cyclization onto the furan ring, potentially triggered by microwave irradiation, could yield novel benzo acs.orgnih.govfuro[2,3-c]pyridin-3-one derivatives. nih.gov

Domino and Cascade Reactions:

The aldehyde group is also an excellent electrophile for initiating domino or cascade reactions. A Wittig reaction, for example, could be employed to introduce an alkene side chain, which could then participate in a subsequent intramolecular cyclization. youtube.com Similarly, a Knoevenagel condensation with an active methylene (B1212753) compound could furnish a Michael acceptor, setting the stage for a cascade reaction to form a polycyclic system.

The synthesis of benzo[b]furan derivatives from 2-formylfurans is a well-established transformation that could be applied here. mdpi.comnih.govorganic-chemistry.org For example, reaction with a suitable dienophile followed by an intramolecular Diels-Alder reaction and subsequent aromatization could lead to the formation of a substituted benzofuran (B130515) system fused to the original furan ring.

The following table outlines potential strategies for the incorporation of this compound into polycyclic systems.

| Reaction Type | Reactant(s) | Key Intermediate | Product Type |

| Intramolecular Friedel-Crafts | Acid catalyst | Acylium ion | Furan-fused tricyclic system |

| Intramolecular Amide Cyclization | Microwave irradiation | Nitrilium ion | Benzo acs.orgnih.govfuro[2,3-c]pyridin-3-one |

| Wittig/Intramolecular Cyclization | Phosphonium (B103445) ylide | Alkenylfuran | Fused polycycle |

| Knoevenagel/Michael Addition | Active methylene compound | Michael acceptor | Highly functionalized polycycle |

| Diels-Alder Cycloaddition | Dienophile | Bicyclic adduct | Benzofuran derivative |

Considerations in Synthetic Scale-Up and Efficiency

The transition from laboratory-scale synthesis to industrial production presents a unique set of challenges. For a molecule like this compound, several factors must be considered to ensure an efficient, cost-effective, and sustainable process.

Process Optimization: The choice of synthetic route is paramount. While modern methods like C-H activation offer elegance and atom economy, their industrial application can be hampered by the cost and toxicity of the metal catalysts (e.g., rhodium, palladium). acs.orgacs.org Therefore, a thorough cost-benefit analysis is required. Optimization of reaction conditions, including catalyst loading, reaction time, temperature, and solvent choice, is crucial to maximize yield and minimize waste. mdpi.com The use of flow chemistry is an increasingly attractive option for optimizing palladium-catalyzed cross-coupling reactions, offering better control over reaction parameters and facilitating catalyst recycling. acs.org

Environmental and Safety Considerations: The environmental impact of the synthesis, including solvent usage and waste generation, must be carefully managed. The use of "green" solvents and the development of catalytic systems that can be recycled are important aspects of sustainable process chemistry. A thorough safety assessment of all reagents, intermediates, and reaction conditions is mandatory for any industrial process.

Reactivity and Transformational Chemistry of 4 5 Formylfuran 2 Yl Benzonitrile

Reactions Involving the Formyl Group

The aldehyde, or formyl group, on the furan (B31954) ring is a key site for various chemical reactions, including condensations, reductions, and oxidations.

Aldol-type Condensations and their Applications

The formyl group of 4-(5-Formylfuran-2-yl)benzonitrile readily participates in aldol-type condensation reactions, such as the Claisen-Schmidt and Knoevenagel condensations. These reactions are fundamental in carbon-carbon bond formation. mdpi.comlumenlearning.com

In a typical Claisen-Schmidt condensation, the formyl group reacts with a ketone, such as acetophenone, in the presence of a base to form a chalcone, which is a 1,3-diaryl-2-propen-1-one scaffold. mdpi.comillinois.edunih.gov Chalcones are of significant interest due to their wide range of biological activities and as precursors for the synthesis of various heterocyclic compounds. illinois.edunih.gov The reaction can be carried out under various conditions, including conventional heating and more environmentally friendly methods like microwave and ultrasound irradiation, which can lead to shorter reaction times and improved yields. ekb.eg

The Knoevenagel condensation involves the reaction of the formyl group with active methylene (B1212753) compounds, such as malononitrile (B47326) or ethyl cyanoacetate, in the presence of a basic catalyst. mdpi.comresearchgate.net This reaction is a versatile method for synthesizing α,β-unsaturated carbonyl compounds and their derivatives. mdpi.com For instance, the reaction with malononitrile can yield 2-((5-(4-cyanophenyl)furan-2-yl)methylene)malononitrile. Studies have shown that biogenic carbonates can act as effective heterogeneous catalysts for this transformation under solvent-free conditions. mdpi.comresearchgate.net

Another important condensation reaction is the Wittig reaction, which converts aldehydes and ketones into alkenes using a phosphonium (B103445) ylide. lumenlearning.commasterorganicchemistry.comwikipedia.orglibretexts.org This reaction is highly versatile for creating carbon-carbon double bonds. masterorganicchemistry.comyoutube.com The reaction of this compound with a suitable Wittig reagent, for example, can produce a stilbene-like derivative. The Wittig reaction is a crucial tool in organic synthesis for preparing alkenes with high regioselectivity. lumenlearning.com

Table 1: Examples of Aldol-type Condensation Reactions

| Reactant | Condensation Type | Product Type |

| Acetophenone | Claisen-Schmidt | Chalcone |

| Malononitrile | Knoevenagel | Dicyanovinyl derivative |

| Ethyl Cyanoacetate | Knoevenagel | Cyanoacrylate derivative |

| Phosphonium Ylide | Wittig | Alkene |

Reductions to Hydroxymethyl and Methylene Derivatives

The formyl group of this compound can be selectively reduced to either a hydroxymethyl group or a methylene group. The choice of reducing agent and reaction conditions determines the final product.

Reduction to the corresponding alcohol, 4-(5-(hydroxymethyl)furan-2-yl)benzonitrile, can be achieved using mild reducing agents such as sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent. This transformation is a common and efficient method for converting aldehydes to primary alcohols.

More vigorous reduction conditions are required to completely reduce the formyl group to a methylene group, yielding 4-(5-methylfuran-2-yl)benzonitrile. This can be accomplished through methods like the Wolff-Kishner or Clemmensen reduction.

Oxidation Reactions

The formyl group can be oxidized to a carboxylic acid group, yielding 4-(5-carboxyfuran-2-yl)benzonitrile. This transformation can be carried out using various oxidizing agents. One common method is the use of potassium permanganate (B83412) (KMnO₄) in a basic solution, followed by acidification. Another approach involves using milder oxidizing agents like silver oxide (Ag₂O) in the Tollens' test. The resulting carboxylic acid is a valuable intermediate for further functionalization, such as esterification or amidation. Research has also explored the selective oxidation of similar furan derivatives using catalysts based on non-precious metals. researchgate.netepa.gov

Reactions Involving the Nitrile Group

The nitrile group (-C≡N) on the benzene (B151609) ring also offers a site for chemical modification, primarily through hydrolysis and conversion to other nitrogen-containing functional groups.

Hydrolysis to Carboxylic Acids

The nitrile group can be hydrolyzed to a carboxylic acid, 4-(5-formylfuran-2-yl)benzoic acid, under either acidic or basic conditions. weebly.comlumenlearning.comlibretexts.orglibretexts.orgchemistrysteps.com

Acid-catalyzed hydrolysis typically involves heating the nitrile with a strong acid, such as sulfuric acid or hydrochloric acid, in the presence of water. libretexts.orgchemistrysteps.com The reaction proceeds through the formation of an intermediate amide, which is then further hydrolyzed to the carboxylic acid. lumenlearning.comchemistrysteps.com

Conversion to Amidines

The nitrile group can be converted to an amidine group. Amidines are compounds with the general structure R-C(=NH)NH₂. This transformation is typically achieved by reacting the nitrile with an amine in the presence of a Lewis acid or by using a metal amide. For instance, the reaction of a nitrile with an amine can be promoted by trimethylaluminum. This conversion is significant as amidines are important structural motifs in medicinal chemistry. semanticscholar.org

Cycloaddition Reactions (e.g., Tetrazole Formation)

The nitrile group of this compound can participate in cycloaddition reactions, most notably in the formation of tetrazoles. This transformation is typically achieved through a [3+2] cycloaddition with an azide (B81097). numberanalytics.comresearchgate.net The reaction of nitriles with azides to form tetrazoles is a well-established method, often requiring elevated temperatures or the use of catalysts. nih.govdocumentsdelivered.comnih.gov

The mechanism of tetrazole formation from nitriles and azides is a subject of ongoing discussion, with evidence suggesting a stepwise process involving a nitrile activation step to form an imidoyl azide, which subsequently cyclizes. researchgate.netnih.gov The efficiency of this reaction is significantly influenced by the electronic nature of the substituents on the nitrile. Electron-withdrawing groups, such as the 4-(5-formylfuran-2-yl) group, are known to lower the Lowest Unoccupied Molecular Orbital (LUMO) of the nitrile, thereby facilitating the reaction with the Highest Occupied Molecular Orbital (HOMO) of the azide. nih.govnih.gov High-pressure conditions have also been shown to be effective in promoting the synthesis of tetrazoles from furan and thiophene (B33073) nitriles with organic azides.

| Reactants | Conditions | Product | Notes |

| 5-Nitro-2-furonitrile and Benzyl Azide | 10 kbar, 100°C, 6h in acetonitrile | 1-Benzyl-5-(5-nitro-2-furyl)tetrazole | Yield: 78% |

| 5-Nitro-2-furonitrile and Ethyl Azidoacetate | 10 kbar, 100°C, 6h in acetonitrile | Ethyl [5-(5-nitro-2-furyl)tetrazolyl-1]acetate | Yield: 85% |

| Nitriles and Sodium Azide | Cu(II) catalyst, N-methyl-2-pyrrolidone (NMP), microwave heating | 5-substituted 1H-tetrazoles | High yields within 3-30 minutes. researchgate.net |

Reactions Involving the Furan Ring

The furan ring in this compound is susceptible to a variety of reactions, including electrophilic and nucleophilic substitutions, as well as cycloadditions and metal-catalyzed C-H functionalization.

Electrophilic Aromatic Substitution (EAS) Patterns and Selectivity

Electrophilic aromatic substitution (SEAr) is a fundamental reaction of aromatic systems. wikipedia.org The outcome of such reactions on substituted furans is dictated by the electronic properties of the existing substituents. uci.edu In this compound, the furan ring is substituted with an electron-withdrawing formyl group at the 2-position and an aryl group (benzonitrile) at the 5-position.

The formyl group is a deactivating group, meaning it reduces the reactivity of the furan ring towards electrophiles. masterorganicchemistry.com Conversely, the benzonitrile (B105546) group's effect is more complex. Generally, activating groups direct incoming electrophiles to the ortho and para positions, while deactivating groups direct to the meta position. uci.edu For furan, the positions adjacent to the oxygen (2 and 5) are the most reactive. In this case, with both the 2 and 5 positions occupied, electrophilic attack would likely occur at the 3 or 4 positions, though the deactivating nature of the formyl group would make such reactions challenging. masterorganicchemistry.com Studies on 2-furaldehyde have shown that electrophilic reactions can exhibit a high degree of regioselectivity. acs.org

Nucleophilic Aromatic Substitution (NAS)

Nucleophilic aromatic substitution (SNAr) is another important reaction class for aromatic compounds, particularly those bearing electron-withdrawing groups. nih.gov The presence of the electron-withdrawing benzonitrile and formyl groups could potentially make the furan ring susceptible to nucleophilic attack. However, SNAr reactions on furan rings are less common than on benzene rings and typically require strong activation.

Diels-Alder Reactions with Bio-Based Furfural (B47365) Derivatives

The furan ring can act as a diene in Diels-Alder [4+2] cycloaddition reactions. nih.govnih.govsemanticscholar.orgnih.gov The reactivity of furans in these reactions is influenced by substituents. Electron-donating groups on the furan ring generally enhance its reactivity, while electron-withdrawing groups, like the formyl group in this compound, decrease its reactivity. mdpi.com

Despite the deactivating effect of the formyl group, studies have shown that furfural and its derivatives can undergo Diels-Alder reactions, particularly with reactive dienophiles like maleimides. tudelft.nl The use of aqueous media can promote these reactions by hydrating the aldehyde to a gem-diol, which is less electron-withdrawing. tudelft.nl The cycloaddition of furan derivatives, including those derived from renewable resources like furfural, is a valuable method for synthesizing complex cyclic structures. mdpi.comnih.gov

| Furan Diene | Dienophile | Conditions | Product |

| 2,5-Dimethylfuran | 2-(4-Methylphenyl)maleimide | Toluene, 60°C | Bicyclic exo Diels-Alder adduct nih.gov |

| Furfural | N-Methyl Maleimide | Aqueous medium | 7-oxanorbornene adduct (geminal diol form) tudelft.nl |

| 5-(Hydroxymethyl)furfural (5-HMF) | N-Methyl Maleimide | Aqueous medium | Cycloadducts (mainly endo) tudelft.nl |

Palladium-Catalyzed C-H Bond Arylation and Vinylation

Palladium-catalyzed cross-coupling reactions are powerful tools for C-H bond functionalization. acs.org The furan ring in this compound is a substrate for such transformations. Palladium-catalyzed direct arylation of 2-furaldehyde has been shown to be an efficient and regioselective method to introduce aryl groups at the 5-position. acs.org Similarly, palladium-catalyzed C-H vinylation can introduce vinyl groups onto furan rings. researchgate.net

These reactions typically proceed via a C-H activation mechanism, and the regioselectivity can often be controlled by directing groups. thieme-connect.com For this compound, C-H arylation or vinylation would likely occur at the remaining unsubstituted positions on the furan ring (positions 3 and 4). The presence of various functional groups, including nitriles, is often tolerated in these palladium-catalyzed reactions. nycu.edu.tw

| Substrate | Reagent | Catalyst System | Product |

| 2-Furaldehyde | Aryl Halides | PdCl2 | 5-Aryl-2-formylfuran derivatives acs.org |

| 3-(Hydroxymethyl)furan | Aryl Bromides | Palladium catalyst, inexpensive base | C2-arylated furan thieme-connect.com |

| Benzoquinone | Terminal Alkynes | Palladium catalyst | 2,3-Disubstituted 5-hydroxybenzofuran derivatives nih.govntnu.edu.tw |

Reactions Involving the Benzonitrile Moiety

The benzonitrile moiety of the molecule also possesses distinct reactivity. The nitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid or an amide. numberanalytics.com It can also react with Grignard reagents. atamankimya.com The benzonitrile radical cation has been studied for its reactions with molecules like acetylene, leading to the formation of complex nitrogen-containing organic compounds. acs.orgresearchgate.net Furthermore, the benzene ring of the benzonitrile unit can undergo electrophilic aromatic substitution, with the nitrile group acting as a deactivating, meta-directing group. uci.edu It can also participate in nucleophilic aromatic substitution if sufficiently activated by other electron-withdrawing groups. nih.govresearchgate.net

| Reaction Type | Reagents | Product |

| Hydrolysis | Strong acid (e.g., HCl) or strong base (e.g., NaOH) | 4-(5-Formylfuran-2-yl)benzoic acid or its amide numberanalytics.com |

| Reaction with Grignard Reagents | Phenylmagnesium bromide followed by hydrolysis | Diphenylketimine derivative atamankimya.com |

| Coordination Chemistry | Transition metal salts (e.g., PdCl2) | Coordination complexes (e.g., PdCl2(PhCN)2) atamankimya.com |

Substituent Effects on Reactivity

The chemical behavior of this compound is a composite of the reactivities of its constituent parts: the 2-formylfuran moiety and the 4-cyanophenyl group. The interplay of these groups, and the influence of any additional substituents, dictates the molecule's susceptibility to various reactions.

Systematic studies on the Erlenmeyer-Plöchl reaction, a condensation reaction involving aldehydes, have shown that the electronic nature of substituents on the aldehyde-bearing ring plays a crucial role. For aromatic aldehydes, electron-withdrawing groups tend to enhance the rate of condensation reactions with active methylene compounds like hippuric acid. This is attributed to the increased electrophilicity of the carbonyl carbon. A positive reaction constant (ρ) in Hammett plots for such reactions confirms that the reaction is accelerated by a decrease in electron density at the reaction center. researchgate.net

While specific kinetic studies on this compound are not extensively documented in publicly available literature, the principles observed for substituted benzaldehydes and furan-2-carboxaldehydes can be extrapolated. It is established that electron-withdrawing groups on an aromatic aldehyde increase its reactivity in condensation reactions. researchgate.net

In the context of the Erlenmeyer-Plöchl reaction involving substituted furan-2-carboxaldehydes and hippuric acid, the nature of the substituent at the 5-position of the furan ring significantly impacts the reactivity of the C2-formyl group. Electron-donating groups on the furan ring would be expected to decrease the reactivity of the aldehyde, while electron-withdrawing groups would enhance it. However, strongly deactivating groups, such as a nitro group, can sometimes lead to lower yields in certain condensation reactions, suggesting a more complex interplay of factors beyond simple electronic effects.

Theoretical studies on the reaction of 2-acetylfuran (B1664036) (a related compound) with hydroxyl radicals have indicated that reactions can occur at multiple sites, including the furan ring and the substituent. The branching ratios of these reactions are temperature-dependent, with OH-addition to the furan ring dominating at lower temperatures. nih.gov This highlights the competitive nature of reaction pathways available to substituted furans.

The following table provides a qualitative prediction of the effect of substituents at the 5-position of the furan ring on the reactivity of the formyl group in 4-(X-furan-2-yl)benzonitrile, based on established principles of organic chemistry.

| Substituent (X) at furan C5-position | Electronic Effect | Predicted Effect on Formyl Group Reactivity (e.g., in Condensation Reactions) |

| -NO₂ | Strong Electron-Withdrawing | Increased |

| -CN | Electron-Withdrawing | Increased |

| -Cl | Electron-Withdrawing (Inductive) / Weakly Donating (Resonance) | Slightly Increased |

| -H | Neutral (Reference) | Baseline |

| -CH₃ | Electron-Donating | Decreased |

| -OCH₃ | Strong Electron-Donating | Decreased |

Similarly, substituents on the benzonitrile ring would also exert an electronic influence on the furan ring and its formyl group, albeit transmitted through the furan-phenyl bond. Electron-withdrawing groups on the phenyl ring would further decrease the electron density on the furan ring, potentially enhancing the reactivity of the formyl group towards nucleophilic attack. Conversely, electron-donating groups on the phenyl ring would have the opposite effect.

Computational and Theoretical Studies on 4 5 Formylfuran 2 Yl Benzonitrile

Quantum Chemical Calculations and Molecular Modeling

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of a molecule. For 4-(5-Formylfuran-2-yl)benzonitrile, these methods can provide a detailed picture of its electronic landscape and reactivity.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often employing a functional like B3LYP with a basis set such as 6-311++G(d,p), can be used to optimize the molecular geometry and predict a variety of electronic properties. researchgate.net

Key parameters that can be derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller HOMO-LUMO gap suggests higher reactivity. For this compound, the electron-withdrawing nature of the nitrile and formyl groups is expected to lower the LUMO energy, potentially resulting in a moderate HOMO-LUMO gap.

Furthermore, DFT can be used to calculate the molecular electrostatic potential (MEP), which maps the electrostatic potential onto the electron density surface. This allows for the identification of electrophilic and nucleophilic sites within the molecule, providing insights into its intermolecular interactions and reaction mechanisms. researchgate.net For this compound, the oxygen atom of the formyl group and the nitrogen atom of the nitrile group would be expected to be regions of negative potential, while the hydrogen of the formyl group and the furan (B31954) ring protons would be areas of positive potential.

Table 1: Predicted Electronic Properties of this compound from DFT Calculations

| Parameter | Predicted Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating ability |

| LUMO Energy | -2.8 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 3.7 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 4.2 D | Indicates overall polarity of the molecule |

Note: The values in this table are hypothetical and based on typical results for similar aromatic compounds. Actual experimental or more detailed computational results may vary.

To understand the photophysical behavior of this compound, Time-Dependent Density Functional Theory (TD-DFT) is employed. This method allows for the calculation of excited-state properties, such as absorption and emission wavelengths. nih.gov The predicted UV-Vis absorption spectrum can help in identifying the electronic transitions occurring within the molecule. For a conjugated system like this, π-π* transitions are expected to dominate the spectrum.

The results from TD-DFT calculations can be used to predict the maximum absorption wavelength (λmax) and the corresponding oscillator strength, which is a measure of the transition probability. These theoretical predictions are invaluable for interpreting experimental spectroscopic data.

Table 2: Predicted Photophysical Properties of this compound from TD-DFT Calculations

| Property | Predicted Value | Associated Transition |

| Maximum Absorption Wavelength (λmax) | 320 nm | π → π* |

| Oscillator Strength (f) | 0.85 | High probability transition |

| First Singlet Excited State Energy (S1) | 3.87 eV | Corresponds to λmax |

Note: The values in this table are hypothetical and based on typical results for similar aromatic compounds. Actual experimental or more detailed computational results may vary.

Molecular Dynamics Simulations for Conformational Analysis

While quantum chemical calculations provide insights into the static properties of a molecule, molecular dynamics (MD) simulations are used to study its dynamic behavior over time. nih.govpsu.eduresearchgate.net For a molecule with a rotatable bond between the furan and benzene (B151609) rings, such as this compound, MD simulations can explore the conformational landscape and identify the most stable conformations.

By simulating the molecule in a solvent box at a given temperature and pressure, MD can track the torsional angles between the aromatic rings. This can reveal the flexibility of the molecule and the energy barriers between different conformers. The planarity of the molecule is a key factor influencing its electronic conjugation and, consequently, its photophysical properties. MD simulations can provide a distribution of dihedral angles, indicating the preferred orientation of the two rings relative to each other.

Structure-Activity Relationship (SAR) Studies via Computational Methods

Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a compound with its biological activity or other properties. researchgate.netnih.govmdpi.comnih.gov Computationally, this can be achieved by creating a library of virtual derivatives of this compound and calculating their properties. For example, by systematically modifying the substituents on the benzene or furan rings, one can observe the effect on the electronic properties, reactivity, and potential biological interactions.

These studies can help in designing new molecules with enhanced desired properties, such as improved biological activity or specific photophysical characteristics. For instance, the introduction of electron-donating or electron-withdrawing groups at different positions can be systematically studied to tune the HOMO-LUMO gap or shift the absorption spectrum.

In Silico Target Prediction and Docking Studies

In the context of drug discovery, in silico methods can be used to predict the potential biological targets of a compound and to study its binding interactions with these targets. researchgate.netmdpi.comacs.orgresearchgate.net For this compound, target prediction algorithms can screen its structure against databases of known protein targets to identify potential binding partners.

Once a potential target is identified, molecular docking simulations can be performed to predict the binding mode and affinity of the compound within the active site of the protein. nih.gov These simulations generate a binding score, which is an estimate of the binding free energy, and provide a 3D visualization of the interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein residues. This information is critical for understanding the mechanism of action and for the rational design of more potent inhibitors.

Advanced Spectroscopic Characterization and Analytical Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise structure of 4-(5-Formylfuran-2-yl)benzonitrile in solution. By analyzing the chemical shifts, coupling constants, and integration of signals in both proton (¹H) and carbon-13 (¹³C) NMR spectra, the connectivity of atoms within the molecule can be unambiguously established.

Proton NMR (¹H NMR) Analysis

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aldehyde proton, the furan (B31954) ring protons, and the protons of the p-disubstituted benzene (B151609) ring. The aldehyde proton (CHO) is anticipated to appear as a sharp singlet at the most downfield position, typically in the range of δ 9.5-10.0 ppm, due to the strong deshielding effect of the carbonyl group.

The protons on the furan ring, being part of a heteroaromatic system, will appear as doublets. The proton adjacent to the formyl group (H-4) is expected to resonate at a lower field than the proton adjacent to the benzene ring (H-3) due to the electron-withdrawing nature of the aldehyde. Their coupling constant (³JHH) would be characteristic of furan systems, typically around 3-4 Hz.

The benzonitrile (B105546) portion of the molecule presents a classic AA'BB' system for a 1,4-disubstituted benzene ring. This typically manifests as two sets of doublets. The two protons ortho to the nitrile group are chemically equivalent, as are the two protons meta to the nitrile group. These sets of protons will couple to each other, resulting in two distinct doublet signals, each integrating to 2H.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Predicted values are based on standard chemical shift ranges and data from analogous structures like 4-formylbenzonitrile and 2-substituted furans.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| Aldehyde (-CHO) | 9.6 - 9.8 | Singlet (s) | 1H | N/A |

| Furan H-4 | 7.3 - 7.5 | Doublet (d) | 1H | ~3.7 |

| Furan H-3 | 7.0 - 7.2 | Doublet (d) | 1H | ~3.7 |

| Benzene (ortho to CN) | 7.7 - 7.9 | Doublet (d) | 2H | ~8.5 |

| Benzene (meta to CN) | 7.8 - 8.0 | Doublet (d) | 2H | ~8.5 |

Carbon-13 NMR (¹³C NMR) Analysis

The proton-decoupled ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, a total of 12 distinct signals are expected, corresponding to the 12 carbon atoms in the structure.

The carbonyl carbon of the aldehyde group is the most deshielded, typically appearing around δ 175-185 ppm. The nitrile carbon is also found at a low field, generally between δ 117-120 ppm. The quaternary carbons, including the one bearing the nitrile group and the four in the furan ring and benzene ring at the points of substitution, are usually weaker in intensity compared to the protonated carbons. oregonstate.edu The chemical shifts of the furan carbons are distinctive, with the carbon bearing the formyl group (C5) and the carbon attached to the benzonitrile ring (C2) appearing at a lower field than the other two furan carbons (C3 and C4). chemicalbook.com

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Predicted values are based on standard chemical shift ranges and data from analogous structures like benzonitrile and furan derivatives. chemicalbook.comspectrabase.com

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Aldehyde (C=O) | 178.0 |

| Furan C5 (-CHO) | 153.0 |

| Furan C2 (-Ph) | 158.0 |

| Benzene C4 (-CN) | 114.0 |

| Benzene C1 (-Furan) | 134.0 |

| Benzene CH (ortho to CN) | 133.0 |

| Benzene CH (meta to CN) | 127.0 |

| Furan CH (C4) | 125.0 |

| Furan CH (C3) | 112.0 |

| Nitrile (-C≡N) | 118.5 |

Boron-11 NMR (¹¹B NMR) for Borate (B1201080) Precursors

The synthesis of this compound may involve cross-coupling reactions, such as the Suzuki coupling, which utilizes boronic acid or boronate ester precursors. ¹¹B NMR spectroscopy is a crucial analytical method for characterizing these boron-containing starting materials. mdpi.com

Boron-11 is a quadrupolar nucleus with a high natural abundance (80.4%), making ¹¹B NMR a practical and informative technique. The chemical shift in ¹¹B NMR is sensitive to the hybridization and coordination number of the boron atom. nih.gov For a precursor like 4-cyanophenylboronic acid, the trigonal sp²-hybridized boron atom would exhibit a broad signal in the ¹¹B NMR spectrum, typically in the range of δ 25-35 ppm. Upon formation of a boronate ester, this signal would shift upfield. mdpi.com This technique is therefore vital for confirming the integrity of the boronic acid or ester before its use in synthesis. nih.gov

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is used to determine the molecular weight and elemental composition of this compound. The molecular formula of the compound is C₁₂H₇NO₂, which corresponds to a monoisotopic mass of approximately 197.0477 g/mol .

In a typical electron ionization (EI) mass spectrum, a prominent molecular ion peak (M⁺) at m/z = 197 would be expected. The fragmentation pattern would provide further structural confirmation. Key fragments would likely arise from the cleavage of the bond between the furan and benzene rings, and the loss of the formyl group (CHO, 29 Da) or carbon monoxide (CO, 28 Da).

High-Resolution Mass Spectrometry (HRMS) is particularly important as it measures the mass-to-charge ratio to a very high degree of accuracy (typically <5 ppm error). researchgate.netrsc.org This allows for the unambiguous determination of the elemental formula from the exact mass measurement, distinguishing it from other compounds with the same nominal mass. For this compound, obtaining an exact mass that matches the calculated value for C₁₂H₇NO₂ provides definitive proof of its composition. rsc.org

Table 3: HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₂H₇NO₂ |

| Calculated Exact Mass [M+H]⁺ | 198.0550 |

| Expected Fragmentation Ions (m/z) | 169 ([M-CO]⁺), 120 (C₇H₄N⁺), 77 (C₅H₃O⁺) |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the key functional groups present in this compound by detecting their characteristic vibrational frequencies.

The most prominent and diagnostically useful peaks in the IR spectrum would be the stretching vibrations of the nitrile and the aldehyde carbonyl groups.

Nitrile (C≡N) stretch: A sharp, strong absorption band is expected in the region of 2220-2240 cm⁻¹. The conjugation with the aromatic ring slightly lowers this frequency compared to aliphatic nitriles. nih.gov

Aldehyde (C=O) stretch: A strong, sharp peak is anticipated around 1670-1700 cm⁻¹. This frequency is characteristic of aromatic aldehydes and is influenced by conjugation with the furan ring.

Aldehyde C-H stretch: Two weak but characteristic bands are expected near 2820 cm⁻¹ and 2720 cm⁻¹. The latter is particularly diagnostic for aldehydes. vscht.cz

Aromatic and Furan C=C stretches: Multiple bands of variable intensity are expected in the 1400-1600 cm⁻¹ region.

Aromatic and Furan C-H stretches: Absorptions for sp² C-H bonds will appear just above 3000 cm⁻¹.

Table 4: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| Aldehyde C-H | Stretch | ~2820 and ~2720 | Weak |

| Aromatic/Furan C-H | Stretch | 3000 - 3100 | Medium |

| Nitrile (C≡N) | Stretch | 2220 - 2240 | Strong, Sharp |

| Aldehyde (C=O) | Stretch | 1670 - 1700 | Strong, Sharp |

| Aromatic/Furan C=C | Stretch | 1400 - 1600 | Variable |

Chromatographic Techniques for Purification and Analysis

Chromatographic methods are fundamental to the isolation and purification of this compound from reaction mixtures and for assessing its purity.

Flash Chromatography on Silica (B1680970) Gel

Flash chromatography is a widely used technique for the rapid and efficient purification of organic compounds. ajrconline.org It is an air-pressure driven modification of preparative column chromatography that allows for faster separations. ajrconline.orgorgsyn.org For the purification of this compound and related furan derivatives, silica gel (230-400 mesh) is a commonly employed stationary phase. princeton.edu The process involves packing a column with silica gel and eluting the crude product with an appropriate solvent system. orgsyn.org

The selection of the eluent is critical for achieving good separation. A gradient of solvents, typically starting with a less polar solvent and gradually increasing the polarity, is often used. For instance, a gradient of hexane (B92381) and ethyl acetate (B1210297) is frequently utilized for the purification of similar nitrile-containing compounds. umich.edu The progress of the separation is monitored by collecting fractions and analyzing them, often by thin-layer chromatography. orgsyn.org This technique is a crucial step to obtain highly purified samples for subsequent analyses like NMR and FT-IR. ajrconline.org

Thin-Layer Chromatography (TLC)

Thin-layer chromatography (TLC) is an indispensable tool for the rapid analysis of this compound. sci-hub.se It is used to monitor the progress of chemical reactions, to identify the components in a mixture, and to determine the appropriate solvent system for column chromatography. princeton.eduorgsyn.org TLC is performed on plates coated with a thin layer of an adsorbent, most commonly silica gel. nih.govbeilstein-journals.org

For the analysis of this compound, a small spot of the sample is applied to a silica gel TLC plate (e.g., Analtech Uniplate 0.25 mm silica gel plates). princeton.edu The plate is then developed in a chamber containing a suitable mobile phase. The choice of eluent, such as a mixture of hexane and ethyl acetate, is determined by the polarity of the compound. orgsyn.org After the solvent has moved up the plate, the separated components are visualized. Due to the conjugated system present in this compound, visualization can often be achieved by fluorescence quenching under UV light (typically at 254 nm). orgsyn.org Stains like p-anisaldehyde or potassium permanganate (B83412) can also be used for visualization. princeton.eduorgsyn.org The retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property of the compound in a given TLC system. mdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of UV or visible light by a chemical compound. nih.gov This technique is particularly useful for analyzing compounds with chromophores, which are parts of a molecule that absorb light. The extended π-conjugated system of this compound, which includes the furan ring, the benzene ring, the nitrile group, and the formyl group, makes it well-suited for UV-Vis analysis. mdpi.com

The UV-Vis spectrum of a compound provides information about its electronic transitions. The wavelength of maximum absorbance (λmax) is a key characteristic. For aromatic compounds like benzonitrile and furan derivatives, absorption bands are typically observed in the UV region. nist.govresearchgate.net The spectrum of this compound is expected to show distinct absorption bands related to the electronic transitions within its aromatic and heterocyclic rings. The exact position and intensity of these bands can be influenced by the solvent used for the analysis due to solvatochromic effects. mdpi.com Theoretical calculations using methods like Density Functional Theory (DFT) can also be employed to predict and interpret the UV-Vis spectra of such molecules. nih.gov

Applications and Biological Activity of 4 5 Formylfuran 2 Yl Benzonitrile Derivatives

Medicinal Chemistry Applications

The structural framework of 4-(5-formylfuran-2-yl)benzonitrile has proven to be a versatile starting point for the development of potent therapeutic agents. Its derivatives have been extensively studied for their applications in medicinal chemistry, leading to the discovery of compounds with significant antiproliferative, antitumor, and antimalarial properties.

Antiproliferative and Antitumor Activities

A significant body of research has focused on the antiproliferative and antitumor activities of this compound derivatives. These compounds have shown efficacy against a variety of cancer cell lines, operating through diverse mechanisms of action.

The epidermal growth factor receptor (EGFR) is a key player in cell signaling pathways that regulate cell growth, proliferation, and survival. nih.gov Its overexpression is a hallmark of many cancers, making it a prime target for anticancer therapies. nih.gov Derivatives of this compound have been identified as potent inhibitors of wild-type EGFR tyrosine kinase (EGFRwt-TK).

Several studies have synthesized and evaluated benzofuran (B130515) derivatives containing nitrile moieties for their EGFR-TK inhibitory activity. For instance, a series of benzofuran derivatives linked to alkylnitrile or nicotinonitrile moieties were synthesized and tested. nih.gov Certain compounds within this series demonstrated significant inhibitory activity against EGFR-TK, with IC₅₀ values comparable to the established EGFR inhibitor, gefitinib. nih.gov Specifically, compounds where the benzofuran core was substituted with certain nitrile-containing groups showed potent inhibition. nih.gov

Table 1: EGFR-TK Inhibitory Activity of Selected Benzofuran Nitrile Derivatives

| Compound | EGFR-TK IC₅₀ (µM) | Reference Drug (Gefitinib) IC₅₀ (µM) |

|---|---|---|

| Derivative 1 | 0.81 | 0.90 |

| Derivative 2 | 0.93 | 0.90 |

| Derivative 3 | 1.09 | 0.90 |

| Derivative 4 | 1.12 | 0.90 |

This table presents the half-maximal inhibitory concentration (IC₅₀) values of selected benzofuran nitrile derivatives against EGFR-TK, compared to the reference drug gefitinib. nih.gov

The mechanism of action is believed to involve the binding of these derivatives to the ATP-binding site of the EGFR kinase domain, thereby blocking the downstream signaling pathways that lead to cell proliferation. nih.gov Molecular docking studies have supported this hypothesis, indicating that these compounds can fit into the active site of EGFR-TK. nih.gov

In addition to direct enzyme inhibition, derivatives of this compound have been shown to exert their antitumor effects by inducing programmed cell death (apoptosis) and causing cell cycle arrest in cancer cells. nih.gov

Flow cytometry analysis has revealed that treatment of cancer cells with potent EGFR-TK inhibiting benzofuran derivatives leads to an accumulation of cells in the G2/M phase of the cell cycle. nih.gov This arrest prevents the cells from proceeding to mitosis and subsequent cell division. Following this cell cycle arrest, a significant increase in the apoptotic cell population is observed. nih.gov

Further investigation into the mechanism of apoptosis induction has shown that these compounds can increase the levels of caspase-3, a key executioner caspase in the apoptotic pathway. nih.gov For example, two particularly active benzofuran nitrile derivatives were found to increase caspase-3 levels by 5.7- and 7.3-fold, respectively. nih.gov This activation of the caspase cascade ultimately leads to the dismantling of the cell.

Table 2: Effect of Benzofuran Nitrile Derivatives on Apoptosis in Cancer Cells

| Compound | Early Apoptosis (%) | Late Apoptosis (%) |

|---|---|---|

| Control (DMSO) | 0.16 | 0.11 |

| Derivative A | 5.95 | 5.79 |

| Derivative B | 6.89 | 8.13 |

This table shows the percentage of cancer cells in early and late apoptosis after treatment with selected benzofuran nitrile derivatives compared to a control group. nih.gov

Src homology-2 (SH2) domain-containing protein tyrosine phosphatase 2 (SHP2) is another crucial enzyme in signaling pathways that control cell growth and differentiation. nih.gov Overactivation of SHP2 is implicated in various cancers, including leukemia. nih.govnih.gov Novel furanylbenzamide-based inhibitors targeting SHP2 have been developed, demonstrating efficacy in leukemia cells. nih.gov

These inhibitors have been shown to effectively reduce the growth of cancer cells, including acute myeloid leukemia (AML) cells that express either wild-type or oncogenic SHP2. nih.gov The inhibitory action of these compounds is believed to occur through binding to an allosteric pocket of the SHP2 enzyme, which locks it in an inactive conformation. nih.gov This prevents the dephosphorylation of its target proteins and disrupts the downstream signaling cascade, notably the Ras-Raf-MEK-ERK pathway. nih.gov The effectiveness of these inhibitors has been demonstrated in both cancer cell lines and patient-derived AML samples. nih.gov

Multidrug resistance (MDR) is a major obstacle in cancer chemotherapy, where cancer cells become resistant to a broad range of anticancer drugs. One of the primary mechanisms of MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein, which actively pump chemotherapeutic agents out of the cell. nih.gov

Certain derivatives have been investigated for their ability to reverse MDR. For instance, a novel quinoline (B57606) derivative, MS-209, has been shown to completely reverse resistance to vincristine (B1662923) and doxorubicin (B1662922) in multidrug-resistant leukemia cell lines. nih.gov This compound is believed to directly interact with P-glycoprotein, inhibiting its drug efflux function and thereby increasing the intracellular concentration of anticancer drugs. nih.gov This mechanism has been supported by findings that MS-209 inhibits the photolabeling of P-glycoprotein by [3H]-azidopine and increases the accumulation of doxorubicin in resistant cells more effectively than verapamil, a known MDR modulator. nih.gov

Antimalarial Activity

Beyond cancer, derivatives based on similar chemical scaffolds have shown promise in the fight against malaria, a parasitic disease caused by Plasmodium species. A series of (Z)-2-(nitroheteroarylmethylene)-3(2H)-benzofuranones, which share structural similarities with the core furan (B31954) motif, have been screened for their antiplasmodial activity against both drug-sensitive and multidrug-resistant strains of Plasmodium falciparum. nih.gov

These studies revealed that the nature of the nitroheteroaryl group significantly influences the activity and selectivity. For example, 5-nitroimidazole and 4-nitroimidazole (B12731) analogs were particularly effective against resistant strains of the parasite, while 5-nitrofuran and 5-nitrothiophene derivatives showed greater potency against sensitive strains. nih.gov The mechanism of action is thought to involve the inhibition of β-hematin formation, a crucial process for the parasite's survival as it detoxifies heme released from the digestion of hemoglobin. nih.gov Certain nitrothiophene derivatives demonstrated significant inhibition of β-hematin formation. nih.gov

Table 3: Antimalarial Activity of Selected Nitroheteroaryl Benzofuranone Derivatives

| Compound ID | Substituent on Benzofuranone | P. falciparum Strain | IC₅₀ (µM) |

|---|---|---|---|

| 9c | 5-Iodo | 3D7 (sensitive) | 0.93 |

| 9c | 5-Iodo | K1 (resistant) | 6.53 |

| 10g | 7-Methoxy | 3D7 (sensitive) | 0.28 |

This table presents the half-maximal inhibitory concentration (IC₅₀) values of selected nitroheteroaryl benzofuranone derivatives against sensitive (3D7) and resistant (K1) strains of P. falciparum. nih.gov

Inhibition of Xanthine (B1682287) Oxidase

Xanthine oxidase is a key enzyme in purine (B94841) metabolism, and its overactivity leads to hyperuricemia and gout. nih.gov The search for new, effective, and safer xanthine oxidase inhibitors is an active area of research. Derivatives of various heterocyclic scaffolds, including those structurally related to this compound, have shown promise. For example, studies on aurone (B1235358) derivatives and 2-arylbenzo[b]furan derivatives have identified compounds with potent xanthine oxidase inhibitory activity. researchgate.netbioorganica.org.ua Some of these compounds exhibit mixed-type inhibition, binding to both the free enzyme and the enzyme-substrate complex. researchgate.net Molecular docking studies help to elucidate the binding mechanisms and guide the design of more potent inhibitors. researchgate.net

| Compound Class | Example Inhibitor | IC50 (µM) | Inhibition Type |

| 2-Arylbenzo[b]furan | Compound 6e | 3.99 - 6.36 | Mixed-type |

| Aurone Derivative | Compound 5e | 0.20 | Not Specified |

| Aurone Derivative | Compound 5k | 0.07 | Not Specified |

This table presents IC50 values for representative compounds from different chemical classes against xanthine oxidase.

Potential as SARS-CoV and MERS-CoV 3C-like Protease Inhibitors

The emergence of severe acute respiratory syndrome coronavirus (SARS-CoV) and Middle East respiratory syndrome coronavirus (MERS-CoV) highlighted the need for broad-spectrum antiviral agents. The 3C-like protease (3CLpro) is an essential enzyme for viral replication, making it a prime drug target. nih.gov Research has shown that derivatives based on a furan-containing scaffold can act as inhibitors of both SARS-CoV and MERS-CoV 3CLpro. nih.gov The presence of a carboxylate group appears to be crucial for inhibitory activity. nih.gov Docking studies have provided insights into the structural basis of inhibition, revealing how these compounds interact with the active site of the protease. nih.gov

| Compound | Target Protease | IC50 (µM) |

| Compound 3k | MERS-CoV 3CLpro | 5.8 ± 1.6 |

This table shows the inhibitory activity of a lead compound against MERS-CoV 3C-like protease.

Role as Building Blocks and Scaffolds in Drug Discovery

The this compound core is a valuable building block in medicinal chemistry. Its aldehyde group provides a convenient handle for chemical modification, allowing for the synthesis of large libraries of derivatives for screening. nih.gov The furan ring itself is a common motif in biologically active molecules and can be considered a privileged scaffold. The use of such building blocks is a dominant strategy in drug discovery, enabling the efficient construction of complex molecules with desired pharmacological properties. nih.govresearchgate.net For instance, the furan moiety is present in numerous compounds developed for their antimicrobial and anticancer activities. researchgate.net

Material Science Applications

Beyond its biomedical applications, the structural motifs found in this compound are relevant to material science. Furan-containing π-conjugated systems are of interest for developing organic semiconductors and other functional materials. The electronic properties of such molecules can be tuned by chemical modification, making them suitable for applications in organic light-emitting diodes (OLEDs) and other electronic devices. researchgate.net

Potential in Electronic and Photonic Materials

The exploration of this compound derivatives in the realm of electronic and photonic materials is a burgeoning field of study. The structural characteristics of these compounds, such as their conjugated π-systems, make them promising candidates for a variety of applications that rely on the manipulation of light and electricity at the molecular level.

While specific research on the direct application of this compound derivatives in this area is still developing, the broader class of furan-containing compounds has demonstrated significant potential. Furan derivatives are known to be useful as intermediates in the synthesis of dyes, pigments, and optical brighteners. For instance, 2,5-bis(para-amino phenyl) furan and its sulfonated derivatives are recognized for their utility as brightening agents or as precursors for other dyes and pigments. Furthermore, the incorporation of furan and its related structures, like furfural (B47365) and furfuryl alcohol, has been explored in the development of resins and adhesives, highlighting the versatility of the furan moiety in creating functional polymers.

The synthesis of polymers incorporating furan rings can lead to materials with interesting electronic properties. For example, a conjugated aromatic poly[(furan-2, 5-diyl)-co-(benzylidene)] has been synthesized and shown to have an optical band gap of 2.2 eV, a property that is crucial for semiconductor applications. This suggests that polymers derived from this compound could exhibit similar or enhanced electronic characteristics, opening up possibilities for their use in organic electronics.

Dye-Sensitized Solar Cells

In this context, derivatives of this compound can be envisioned as key components in the synthesis of novel organic dyes. The furan-benzonitrile moiety can act as a π-bridge or be part of the acceptor unit, facilitating intramolecular charge transfer upon photoexcitation, which is a fundamental process for the operation of DSSCs.

While direct performance data for DSSCs using dyes derived specifically from this compound is not yet widely reported, studies on related furan-based dyes provide valuable insights. For instance, a novel acrylonitrile (B1666552) derivative containing a furan ring has been investigated for its photovoltaic properties, demonstrating a high open-circuit voltage (Voc) of 960 mV. This indicates the potential of furan-based structures to contribute to high-performance solar cells. The theoretical HOMO-LUMO energy levels of this furan-containing acrylonitrile were found to be comparable to those of the widely used acceptor material PCBM, suggesting its suitability for efficient charge transfer in organic photovoltaic devices.

Research on other heterocyclic compounds further supports the potential of such structures in DSSCs. For example, new organic dyes with low bandgaps based on various heterocyclic compounds, including furan, have been studied as sensitizers. The performance of these dyes is heavily influenced by their molecular structure, which affects their light-harvesting efficiency, energy levels, and electron injection capabilities.

The table below outlines the key performance parameters for a selection of organic dyes based on related heterocyclic structures, providing a comparative context for the potential of this compound derivatives.

| Dye Name | Donor Moiety | π-Bridge | Acceptor Moiety | Efficiency (%) |

| DA-Fur (D4) | Amine | Furan | Cyanoacrylic acid | - |

| DA-Thi (D3) | Amine | Thiophene (B33073) | Cyanoacrylic acid | - |

| DA-Pyr (D2) | Amine | Pyrrole | Cyanoacrylic acid | - |

| DA-Phe (D1) | Amine | Phenyl | Cyanoacrylic acid | - |

Note: Specific efficiency values for these conceptual dyes are dependent on experimental conditions and are not provided in the source material.

The continued exploration and synthesis of novel dyes derived from this compound are anticipated to yield materials with optimized photophysical and electrochemical properties, leading to advancements in the efficiency and stability of dye-sensitized solar cells.

Future Directions and Research Opportunities

Exploration of Novel Synthetic Pathways

The synthesis of 2,5-disubstituted furans and bi-aryl compounds is a well-established area of organic chemistry. Future research should focus on developing novel, efficient, and stereoselective synthetic routes to 4-(5-Formylfuran-2-yl)benzonitrile and its derivatives.

A primary avenue for exploration is the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. libretexts.orgnih.gov This reaction is a powerful tool for creating carbon-carbon bonds between aryl halides and organoboron compounds. libretexts.org The general catalytic cycle involves oxidative addition, transmetalation, and reductive elimination. libretexts.org Future studies could investigate the optimization of reaction conditions, including the choice of palladium catalyst, ligands, bases, and solvents to maximize yield and purity. For instance, the synthesis of the drug Linifanib, an anti-cancer agent, utilizes Suzuki coupling on a large scale, demonstrating its industrial applicability. libretexts.org

Furthermore, exploring alternative coupling strategies beyond palladium catalysis could lead to more cost-effective and environmentally friendly synthetic methods.